

# Spectroscopic data of Mullilam diol

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Compound of Interest		
Compound Name:	Mullilam diol	
Cat. No.:	B1151669	Get Quote

A Technical Guide to the Spectroscopic Data of Mullilam Diol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Mullilam diol**, a naturally occurring monoterpenoid, has been a subject of interest in phytochemical research. Initially isolated from the essential oil of Zanthoxylum rhetsa DC. and also found in Zanthoxylum budrunga Wall., its structure was originally misidentified. Subsequent rigorous spectroscopic analysis led to a structural revision, and it is now correctly identified as  $(\pm)$ -p-menthan- $1\alpha$ ,  $2\beta$ ,  $4\beta$ -triol. This guide provides a comprehensive overview of the spectroscopic data for **Mullilam diol**, offering a valuable resource for its identification and characterization in research and drug development contexts.

## **Chemical Structure and Properties**

IUPAC Name: (1S,2S,4S)-1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol

Synonyms: Mullilam diol, p-Menthan-1α,2β,4β-triol

CAS Number: 36150-04-6

Molecular Formula: C10H20O3

Molecular Weight: 188.26 g/mol



# **Spectroscopic Data**

The structural elucidation of **Mullilam diol** was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The <sup>1</sup>H and <sup>13</sup>C NMR data provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: <sup>1</sup>H NMR Spectroscopic Data of Mullilam diol

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: 13C NMR Spectroscopic Data of Mullilam diol

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: IR Spectroscopic Data of Mullilam diol

Wavenumber (cm <sup>−1</sup> )	Functional Group Assignment
Data not available in search results	



## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Mass Spectrometry Data of Mullilam diol

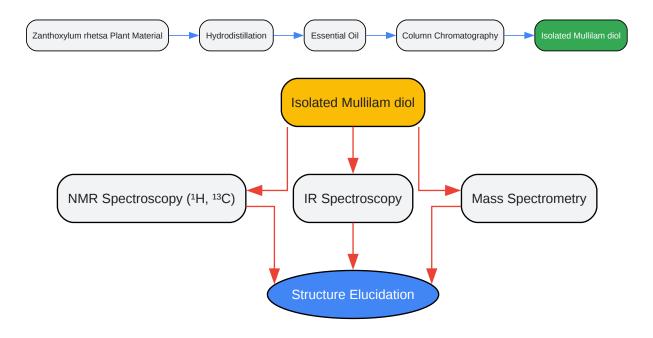
m/z	Relative Intensity (%)	Fragment Assignment
Data not available in search results		

## **Experimental Protocols**

Detailed experimental protocols for the isolation and spectroscopic analysis of **Mullilam diol** are crucial for reproducibility. The following outlines a general approach based on common practices for the isolation of monoterpenoids from plant sources.

### Isolation of Mullilam diol from Zanthoxylum rhetsa

A general workflow for the isolation of **Mullilam diol** is depicted below. The essential oil is typically obtained through hydrodistillation of the plant material (e.g., fruits or leaves). **Mullilam diol** is then isolated from the essential oil, often through chromatographic techniques.





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